1-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
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Overview
Description
1-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a cyclopropane ring, a fluorophenyl group, and a pyrazinyl-substituted piperidine moiety, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the fluorophenyl group, and the attachment of the pyrazinyl-substituted piperidine. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazo compounds and transition metal catalysts.
Nucleophilic Substitution: Introduction of the fluorophenyl group through nucleophilic aromatic substitution reactions.
Amide Bond Formation: Coupling of the pyrazinyl-substituted piperidine with the cyclopropanecarboxylic acid derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or pyrazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Material Science: Exploration of its properties for the development of new materials with unique electronic or mechanical properties.
Industry: Use as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- 1-(4-bromophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- 1-(4-methylphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
Uniqueness
1-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to target molecules, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c21-17-3-1-16(2-4-17)20(7-8-20)19(26)24-13-15-5-11-25(12-6-15)18-14-22-9-10-23-18/h1-4,9-10,14-15H,5-8,11-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBQYHWZGYPYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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